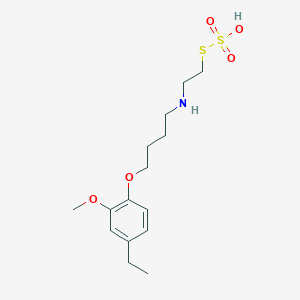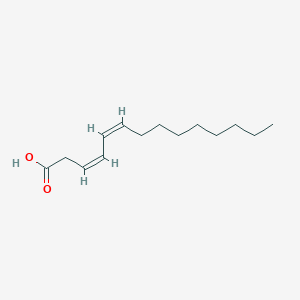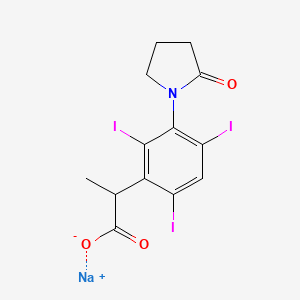
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinyl group, three iodine atoms, and a hydratropic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt typically involves multiple steps, including the introduction of iodine atoms and the formation of the pyrrolidinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrrolidinyl group may interact with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenylacetic acid sodium salt
- 2-[3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl]propionic acid sodium salt
Uniqueness
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21762-08-3 |
|---|---|
Formule moléculaire |
C13H11I3NNaO3 |
Poids moléculaire |
632.93 g/mol |
Nom IUPAC |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C13H12I3NO3.Na/c1-6(13(19)20)10-7(14)5-8(15)12(11(10)16)17-4-2-3-9(17)18;/h5-6H,2-4H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
SEWNQZIEABYTII-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





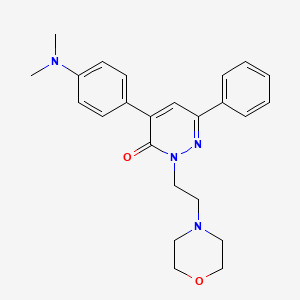
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
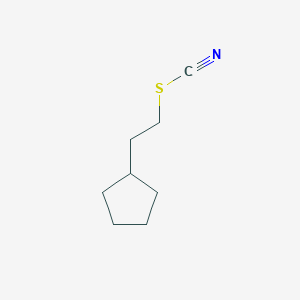
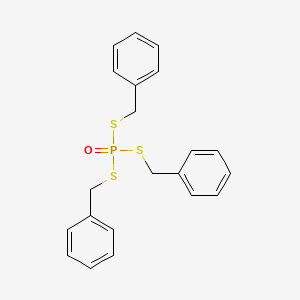
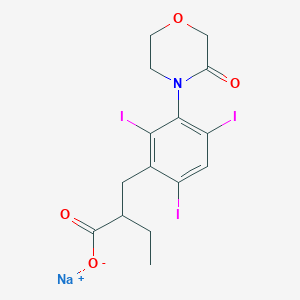


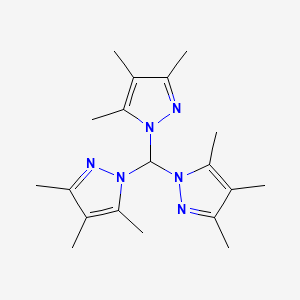
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
